molecular formula C16H13BrN2OS2 B4064570 N-{2-[(3-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide

N-{2-[(3-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide

Cat. No.: B4064570
M. Wt: 393.3 g/mol
InChI Key: VUWFSBZMSJHGLX-UHFFFAOYSA-N
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Description

N-{2-[(3-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a bromobenzyl group, a sulfanyl linkage, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced through a nucleophilic substitution reaction, where the benzothiazole core reacts with 3-bromobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate product with acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromobenzyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Amines or thiols; reactions are usually conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Benzyl-substituted derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-{2-[(3-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{2-[(3-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases involved in cell signaling pathways.

    Pathways Involved: By modulating these molecular targets, the compound can affect various cellular processes, such as apoptosis, cell proliferation, and immune response.

Comparison with Similar Compounds

N-{2-[(3-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide can be compared with other benzothiazole derivatives:

    Similar Compounds:

    Uniqueness: The presence of the acetamide moiety and the specific substitution pattern on the benzothiazole ring make this compound unique. This structural uniqueness contributes to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[2-[(3-bromophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2OS2/c1-10(20)18-13-5-6-14-15(8-13)22-16(19-14)21-9-11-3-2-4-12(17)7-11/h2-8H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWFSBZMSJHGLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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